molecular formula C10H17NO5 B14723276 1-(2-Acetyloxypropanoylamino)propan-2-yl acetate CAS No. 5455-68-5

1-(2-Acetyloxypropanoylamino)propan-2-yl acetate

Katalognummer: B14723276
CAS-Nummer: 5455-68-5
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: FWRHMENEFVMCAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Acetyloxypropanoylamino)propan-2-yl acetate is a chemical compound with the molecular formula C10H17NO5 and a molar mass of 231.25 g/mol It is known for its unique structure, which includes both acetyloxy and propanoylamino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyloxypropanoylamino)propan-2-yl acetate typically involves the esterification of appropriate precursors. One common method involves the reaction of 2-acetyloxypropanoic acid with 2-amino-1-propanol in the presence of an acid catalyst to form the desired compound . The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Acetyloxypropanoylamino)propan-2-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2-acetyloxypropanoic acid and 2-amino-1-propanol.

    Oxidation: Corresponding ketones or carboxylic acids.

    Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Acetyloxypropanoylamino)propan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Acetyloxypropanoylamino)propan-2-yl acetate involves its interaction with specific molecular targets. The acetyloxy and propanoylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Acetyloxypropanoylamino)propan-2-yl acetate: C10H17NO5

    1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: C11H22O4

Uniqueness

This compound is unique due to its dual functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for diverse interactions and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

5455-68-5

Molekularformel

C10H17NO5

Molekulargewicht

231.25 g/mol

IUPAC-Name

1-(2-acetyloxypropanoylamino)propan-2-yl acetate

InChI

InChI=1S/C10H17NO5/c1-6(15-8(3)12)5-11-10(14)7(2)16-9(4)13/h6-7H,5H2,1-4H3,(H,11,14)

InChI-Schlüssel

FWRHMENEFVMCAO-UHFFFAOYSA-N

Kanonische SMILES

CC(CNC(=O)C(C)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.